2-Methyldopamine

Description

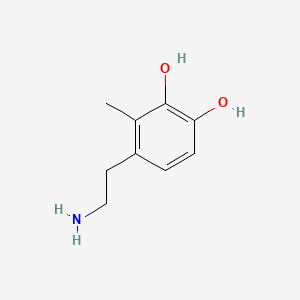

Structure

2D Structure

3D Structure

Properties

CAS No. |

53622-73-4 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

4-(2-aminoethyl)-3-methylbenzene-1,2-diol |

InChI |

InChI=1S/C9H13NO2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3,11-12H,4-5,10H2,1H3 |

InChI Key |

NSEVRAZZUOXAHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for Regiospecific Synthesis of 2-Methyldopamine

Regiospecific synthesis is crucial to ensure the correct placement of the methyl group on the ethylamine (B1201723) side chain, distinguishing it from isomers with methylation on the catechol ring. Synthesis strategies often begin with precursors that already contain the foundational carbon skeleton, allowing for controlled modifications. A common precursor is α-methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine), which can be decarboxylated to yield α-methyldopamine. wikipedia.orgnih.gov The enzymatic conversion of L-DOPA to dopamine (B1211576) via tyrosine decarboxylase has been adapted for the synthesis of related labeled compounds, a principle that can be applied to α-methyldopa. researchgate.net

The stereochemistry of this compound is of significant interest, as different enantiomers can exhibit distinct biological activities. The synthesis of specific enantiomers, such as R-(−)- and S-(+)-N-methyl-α-methyldopamine, has been achieved starting from enantiomerically pure precursors. researchgate.net One notable pathway begins with commercially available N-Boc-L-alanine (99% enantiomeric excess) as a chiral building block. researchgate.net This approach ensures that the final product retains a high degree of stereochemical purity.

Another strategy involves the stereoselective reduction of α-azidoarylketones using enzymes, which produces optically active azido (B1232118) alcohols as intermediates with high enantioselectivity. researchgate.net These intermediates can then be converted to the desired amine. While demonstrated for similar compounds like (R)-(-)-Denopamine, this method represents a viable pathway for producing chiral this compound. researchgate.net The absolute configuration of metabolically formed α-methyldopamine has been confirmed, underscoring the importance of having stereospecific synthetic standards for analytical studies. acs.org

Chemoenzymatic synthesis combines the precision of biocatalysts with the versatility of traditional organic chemistry to create efficient and environmentally friendly reaction pathways. mdpi.com Enzymes such as alcohol dehydrogenases are used for the enantioselective synthesis of arylpropanols, which are structurally related intermediates. rsc.org For instance, horse liver alcohol dehydrogenase (HLADH) has been used in the dynamic kinetic resolution of 2-arylpropanals to produce (2S)-2-arylpropanols in high yields and enantiomeric excess. rsc.org

The synthesis of (S)-α-methyldopa, a direct precursor to this compound, has been accomplished using chemoenzymatic methods. scielo.br One key step in a reported synthesis was the enzymatic reduction transformation of functional groups with high enantiomeric excess (98.2% ee) using the bacterium Rhodococcus rhodochrous. scielo.br Such enzymatic steps often occur in mild, aqueous conditions, offering a green alternative to conventional chemical processes. researchgate.netscielo.br

Precursor Design and Derivatization for Enhanced Synthetic Efficiency

The rational design of precursors is fundamental to achieving an efficient synthesis of this compound. Inexpensive and readily available starting materials, such as N-protected amino acids, are attractive options. researchgate.net For example, the synthesis of optically active N-methyl-α-methyldopamine has been successfully designed using N-Boc-alanine as the chiral starting material. researchgate.net

Another established synthetic route to the precursor α-methyldopa starts from phenylacetonitrile (B145931) derivatives, with phenylacetone (B166967) as a key intermediate. escholarship.org The choice of protecting groups for the catechol hydroxyls and the amine function is also a critical aspect of precursor design, preventing unwanted side reactions and air oxidation, to which catechols are particularly sensitive. escholarship.org

| Precursor Category | Example Precursor | Target | Synthetic Advantage | Reference |

| Amino Acid Derivative | N-Boc-L-alanine | S-(+)-N-methyl-α-methyldopamine | High enantiomeric purity, readily available chiral pool starting material. | researchgate.net |

| Phenylacetone Derivative | 3,4-Dihydroxyphenylacetone | α-Methyldopa | Builds the core structure, allowing for subsequent amination and modification. | escholarship.org |

| Decarboxylation Substrate | (S)-α-Methyldopa | (S)-α-Methyldopamine | Direct biological and chemical precursor to the target compound. | wikipedia.orgscielo.br |

Synthesis of Isotopic and Fluorescently Labeled this compound for Research Applications

Labeled versions of this compound are indispensable tools for studying its metabolic fate, distribution, and interaction with biological systems.

Stable isotope labeling, particularly with deuterium (B1214612) (²H), is widely used in metabolic studies and as internal standards for mass spectrometry. clearsynth.comsymeres.com The synthesis of deuterium-labeled compounds can be achieved through chemical synthesis using deuterated building blocks or via H-D exchange reactions. clearsynth.comacanthusresearch.commdpi.com For example, deuterium-labeled dopamine has been synthesized via acid-catalyzed isotopic exchange with heavy water (D₂O). researchgate.net A similar strategy can be applied to this compound.

Radiolabeling with Carbon-14 (¹⁴C) allows for sensitive tracing in metabolic and disposition studies. The synthesis of ¹⁴C-labeled α-methyldopa has been reported, which upon administration, is metabolized to ¹⁴C-labeled α-methyldopamine. escholarship.org The synthesis typically involves introducing a ¹⁴C-containing reagent at a key step in the synthetic pathway. usgs.gov These labeled compounds are crucial for quantitative analysis in biological samples, such as in studies using liquid chromatography-mass spectrometry (LC-MS). openmicrobiologyjournal.com

| Isotope | Labeling Method | Application | Reference |

| Deuterium (²H) | Isotopic exchange with D₂O or synthesis from deuterated precursors. | Metabolic tracing, internal standard for mass spectrometry. | researchgate.netclearsynth.com |

| Carbon-14 (¹⁴C) | Synthesis using ¹⁴C-labeled reagents (e.g., ¹⁴C-cyanide). | In vivo metabolic pathway and drug disposition studies. | escholarship.orgnih.gov |

The introduction of positron-emitting isotopes like Fluorine-18 (¹⁸F) into molecules allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). mdpi.com The synthesis of ¹⁸F-labeled radiotracers is a specialized field that requires rapid and efficient radiolabeling methods due to the short half-life of ¹⁸F (109.7 minutes). mdpi.commdpi.com

The synthesis of 6-[¹⁸F]fluorodopamine has been developed for PET imaging of cardiac sympathetic innervation, providing a template for labeling similar molecules. jacc.org The synthesis of other ¹⁸F-labeled amino acid analogs for tumor imaging has also been extensively studied. nih.gov These syntheses often involve a nucleophilic fluorination step where [¹⁸F]fluoride is introduced onto a precursor molecule containing a suitable leaving group. mdpi.comnih.gov The development of halogenated derivatives is not limited to fluorine; other halogens can also be introduced to modify the compound's properties, although the primary application for in vivo imaging focuses on specific radioisotopes. researchgate.netnih.gov The design of such probes requires balancing the structural modifications with the retention of biological activity at the target site.

Biochemical and Pharmacological Characterization in Vitro and Ex Vivo Models

Ligand-Receptor Interaction Profiling with Dopaminergic Receptors

Research indicates that 2-Methyldopamine functions as a dopaminergic agonist, although detailed characterization of its binding profile across all dopamine (B1211576) receptor subtypes is not extensively documented in current literature. oup.com The effects of this compound are considered significant as they are downstream of the metabolic conversion from methyldopa (B1676449).

Binding Affinity and Selectivity at D1-like Receptors (D1, D5)

Specific quantitative binding affinity data, such as Ki values, for this compound at the D1 and D5 dopamine receptors are not prominently available in published research. While it is generally considered a dopaminergic agonist, its specific potency and selectivity for the D1-like receptor family, which is typically linked to the stimulation of adenylyl cyclase, remain to be fully elucidated.

Binding Affinity and Selectivity at D2-like Receptors (D2, D3, D4)

Similar to the D1-like receptors, precise binding affinity and selectivity profiles of this compound for the D2, D3, and D4 receptor subtypes are not thoroughly detailed in the scientific literature. The compound's classification as a dopaminergic agonist suggests activity at these receptors, which are traditionally involved in inhibiting adenylyl cyclase, but comparative potency and selectivity data are scarce. oup.com

Interactive Table: Summary of this compound Interaction with Dopaminergic Receptors

| Receptor Subtype | Reported Interaction | Specific Binding Data (K_i) |

|---|---|---|

| D1-like (D1, D5) | General agonist activity suggested. | Not reported in literature. |

Allosteric Modulation of Dopamine Receptors by this compound

There is no scientific evidence to suggest that this compound acts as an allosteric modulator of dopamine receptors. The available research points towards its function as a direct agonist at the orthosteric binding site.

Modulation of Monoamine Transporters

Studies comparing this compound (also referred to as alpha-methyldopamine (B1210744) or MeDA) to the well-known substance 3,4-methylenedioxymethamphetamine (MDMA) have provided significant insights into its interaction with monoamine transporters. These interactions are crucial for understanding its potential role in modulating neurotransmitter levels. nih.gov

Substrate Recognition and Inhibition of the Dopamine Transporter (DAT)

This compound is a potent inhibitor of the dopamine transporter (DAT). nih.gov Research demonstrates that it inhibits dopamine uptake with a lower IC50 value than MDMA, indicating a higher potency for the transporter. nih.gov A notable characteristic of this inhibition is its persistence; the inhibitory effect of this compound on DAT remains even after the drug has been washed out from the experimental system. This suggests that this compound may induce a persistent conformational change in the transporter protein. nih.gov This sustained blockade of DAT could lead to a potentiation of dopaminergic effects. nih.gov

Interactions with Norepinephrine (B1679862) Transporter (NET) and Serotonin (B10506) Transporter (SERT)

The interaction of this compound with the serotonin transporter (SERT) is complex. Studies have found that the compound has no direct binding affinity for SERT. nih.govresearchgate.net However, it is capable of competing with serotonin for uptake into the nerve terminal. nih.govresearchgate.net Unlike MDMA, this compound does not produce persistent effects on SERT functionality. nih.govresearchgate.net This suggests that while it can influence serotonin transport, it does not induce long-lasting changes in the transporter itself. Detailed studies on the direct interaction and inhibitory potency of this compound at the norepinephrine transporter (NET) are not extensively covered in the available literature.

Interactive Table: Summary of this compound Interaction with Monoamine Transporters

| Transporter | Binding Affinity | Substrate/Inhibitor Activity | Key Findings |

|---|---|---|---|

| DAT | High | Potent, persistent inhibitor. nih.gov | Inhibition is more potent than MDMA and persists after washout, suggesting a conformational change in the transporter. nih.gov |

| NET | Not reported. | Not reported. | Data on direct interactions are not available. |

| SERT | No affinity. nih.govresearchgate.net | Competes with serotonin for uptake. nih.govresearchgate.net | Does not cause persistent effects on transporter function, unlike MDMA. nih.gov |

Kinetic Analysis of Transporter Interactions

The interaction of this compound (also known as α-methyldopamine) with monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is crucial for understanding its neurochemical profile. While it is a structural analog of dopamine, detailed kinetic studies providing specific affinity (Kᵢ) or inhibition (IC₅₀) values for this compound at these transporters are not extensively documented in publicly available literature.

However, some studies provide qualitative insights. For instance, research on central serotonergic nerve terminals has shown that this compound can be accumulated in and subsequently released from serotonin synaptosomes. nih.gov This release was triggered by the serotonin-releasing agent p-chloroamphetamine and blocked by the selective serotonin reuptake inhibitor fluoxetine, suggesting that this compound is recognized and transported by SERT. nih.gov

Investigations into the metabolites of its parent compound, L-dopa, have noted that this compound is less potent at adrenergic receptors compared to its downstream metabolites, α-methylnorepinephrine and α-methylepinephrine. biolife-publisher.it While this points to its relative activity at certain receptors, it does not provide direct kinetic data for its interaction with the reuptake transporters DAT, NET, and SERT. The primary mechanism of action for the parent drug, methyldopa, is attributed to its metabolites' effects on central α₂-adrenergic receptors rather than potent, direct inhibition of monoamine transporters. drugbank.comnih.gov

Summary of this compound Interactions with Monoamine Transporters

| Transporter | Interaction Type | Kinetic Data (Kᵢ, IC₅₀) | Supporting Evidence |

|---|---|---|---|

| Dopamine Transporter (DAT) | Interaction plausible due to structural similarity to dopamine. | Not reported in reviewed literature. | Considered a "false neurotransmitter," suggesting it can be taken up into dopaminergic neurons. |

| Norepinephrine Transporter (NET) | Interaction plausible; it is a precursor to the NET substrate α-methylnorepinephrine. | Not reported in reviewed literature. | Its metabolite, α-methylnorepinephrine, acts on adrenergic systems. biolife-publisher.it |

| Serotonin Transporter (SERT) | Substrate for transport. | Not reported in reviewed literature. | Accumulated in and released from serotonin synaptosomes, a process blocked by fluoxetine. nih.gov |

Enzymatic Biotransformation and Metabolic Pathways (In Vitro and Ex Vivo)

Substrate Activity and Inhibition Profile for Catechol-O-Methyltransferase (COMT)

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic pathway of catecholamines. mdpi.com this compound, as a catecholamine, serves as a substrate for this enzyme. The action of COMT on this compound involves the transfer of a methyl group, leading to the formation of 3-O-methyl-α-methyldopamine. drugbank.com This metabolic step is a recognized part of the biotransformation of methyldopa. drugbank.com

While it is established that this compound is a substrate for COMT, specific kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are not well-documented in the available scientific literature. Furthermore, there is no significant evidence to suggest that this compound acts as an inhibitor of COMT. The primary interaction described is that of a substrate undergoing methylation.

Interactions with Monoamine Oxidase (MAO-A, MAO-B)

Monoamine oxidases A and B are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of biogenic amines. nih.gov Both MAO-A and MAO-B are capable of metabolizing dopamine. nih.gov Given the structural similarity of this compound to dopamine, it is plausible that it could also serve as a substrate for one or both MAO isoforms.

However, specific studies detailing the metabolism of this compound by MAO-A or MAO-B, or its potential to inhibit these enzymes, are scarce. The metabolic fate of this compound is predominantly described through its conversion to α-methylnorepinephrine via dopamine β-hydroxylase. biolife-publisher.itwikipedia.org Therefore, while an interaction with MAO is theoretically possible, it is not identified as a primary metabolic route in the reviewed literature.

Identification of Novel Metabolites and Their Biochemical Activities

This compound is itself an intermediate metabolite, formed from the decarboxylation of methyldopa. biolife-publisher.itbiolife-publisher.it Its own biotransformation leads to the production of pharmacologically active metabolites. The primary metabolic pathway involves β-hydroxylation by the enzyme dopamine β-hydroxylase, which converts this compound into α-methylnorepinephrine. wikipedia.orgbiolife-publisher.it

Subsequently, α-methylnorepinephrine can be further metabolized by phenylethanolamine-N-methyltransferase (PNMT) to form α-methylepinephrine. biolife-publisher.itdrugbank.com

The key biochemical activity of these metabolites lies in their interaction with adrenergic receptors. Both α-methylnorepinephrine and α-methylepinephrine are potent agonists of central α₂-adrenergic receptors. biolife-publisher.itdrugbank.comnih.gov The stimulation of these presynaptic autoreceptors in the brainstem leads to a reduction in sympathetic outflow, which is the principal mechanism behind the antihypertensive effect of methyldopa. biolife-publisher.itdrugbank.com α-Methylnorepinephrine is often referred to as a "false neurotransmitter" because it is stored in and released from adrenergic vesicles, replacing the endogenous neurotransmitter norepinephrine. biolife-publisher.it

Metabolic Pathway and Activity of this compound

| Parent Compound | Metabolite | Enzyme | Key Biochemical Activity of Metabolite |

|---|---|---|---|

| Methyldopa | This compound | Dopa Decarboxylase | Precursor to α-methylnorepinephrine. biolife-publisher.it |

| This compound | α-Methylnorepinephrine | Dopamine β-hydroxylase | Potent agonist at central α₂-adrenergic receptors. biolife-publisher.itdrugbank.com |

| α-Methylnorepinephrine | α-Methylepinephrine | Phenylethanolamine-N-methyltransferase (PNMT) | Agonist at central α₂-adrenergic receptors. biolife-publisher.itdrugbank.com |

Intracellular Signaling Cascades and Effector Systems

Adenylyl Cyclase Activation and Cyclic AMP Production

The influence of this compound on intracellular signaling is presumed to be mediated primarily through its interaction with dopamine receptors, which are G protein-coupled receptors (GPCRs). Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families, which have opposing effects on the adenylyl cyclase system.

D₁-like receptors are typically coupled to the G protein Gαs/olf, and their activation stimulates adenylyl cyclase, leading to an increase in the production of the second messenger cyclic AMP (cAMP). mdpi.comnih.gov Conversely, D₂-like receptors are coupled to Gαi/o proteins, and their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels. mdpi.comnih.gov

G-Protein Coupled Receptor (GPCR) Coupling and Downstream Signaling (e.g., ERK, Akt)

This compound, also known as alpha-methyldopamine, is an active metabolite of the antihypertensive drug methyldopa. biolife-publisher.itbiolife-publisher.it Its pharmacological effects are significantly linked to its interactions with G-protein coupled receptors (GPCRs), particularly adrenergic receptors. Research indicates that this compound itself is a crucial intermediate, which is further metabolized to alpha-methylnorepinephrine. biolife-publisher.itwikipedia.org This subsequent metabolite, alpha-methylnorepinephrine, acts as a key agonist at presynaptic α2-adrenergic receptors, a class of inhibitory GPCRs. wikipedia.orgdrugbank.comnih.gov

In vitro and in vivo studies on the parent compound, methyldopa, have elucidated the role of its metabolites. It is suggested that this compound is directly responsible for modulating the activity of α2-adrenergic receptors. nih.gov Specifically, administration of methyldopa leads to an accumulation of this compound in the brain, and the time course of this accumulation correlates with the drug's antihypertensive effect. nih.gov One study concluded that this compound may be responsible for reducing the high-affinity binding to α2-receptor sites in the brain.

Despite the clear role of this compound's metabolite in activating α2-adrenergic GPCRs, there is a notable lack of specific research data on its direct effects on the downstream signaling pathways of Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt). Extensive searches of scientific literature did not yield specific in vitro or ex vivo studies detailing the modulation of ERK or Akt phosphorylation or activity directly by this compound.

| Metabolite | Receptor Target | Receptor Class | Observed Effect |

|---|---|---|---|

| This compound (alpha-methyldopamine) | α2-Adrenergic Receptor | GPCR (Gi/o-coupled) | Reduces high-affinity binding |

| alpha-Methylnorepinephrine | α2-Adrenergic Receptor | GPCR (Gi/o-coupled) | Agonist activity, leading to inhibition of neurotransmitter release |

Ion Channel Modulation and Receptor Desensitization Mechanisms

In contrast, evidence regarding receptor desensitization mechanisms can be inferred from studies involving chronic administration of its parent compound, methyldopa. Receptor desensitization is a process whereby a receptor's response to a ligand is diminished over time following prolonged exposure. This can involve receptor phosphorylation, arrestin binding, and receptor downregulation. nih.govduke.edunih.gov

Long-term treatment with methyldopa, leading to sustained levels of its metabolites including this compound and alpha-methylnorepinephrine, has been shown to induce significant changes in adrenergic receptor density. Studies in spontaneously hypertensive rats revealed that chronic exposure results in the down-regulation of α2-adrenergic receptors. nih.gov This reduction in receptor number is a classic example of homologous desensitization, where the continuous presence of an agonist (in this case, alpha-methylnorepinephrine) leads to a compensatory decrease in the target receptor population to attenuate the signaling response. nih.gov

Concurrently, these studies observed an up-regulation of α1-adrenergic receptors. nih.gov This phenomenon, known as receptor supersensitivity, is often a response to reduced neurotransmitter release. The persistent activation of presynaptic α2-receptors by alpha-methylnorepinephrine inhibits catecholamine release, leading to a lower concentration of endogenous agonists at the postsynaptic α1-receptors. The cell then compensates by increasing the number of α1-receptors. nih.gov

These findings indicate that while direct molecular mechanisms of desensitization (e.g., GRK-mediated phosphorylation and β-arrestin recruitment specifically triggered by this compound) have not been explicitly detailed, the compound contributes to a physiological state that leads to significant adaptive changes in GPCR populations.

| Receptor | Observed Regulation | Plausible Mechanism | Functional Consequence |

|---|---|---|---|

| α2-Adrenergic Receptor | Down-regulation | Homologous desensitization due to persistent agonist (alpha-methylnorepinephrine) stimulation | Reduced presynaptic inhibition over time |

| α1-Adrenergic Receptor | Up-regulation | Postsynaptic supersensitivity resulting from decreased catecholamine release | Enhanced responsiveness to α1-agonists |

Neurobiological Roles and Mechanistic Insights Preclinical Models

Effects on Neuronal Excitability and Synaptic Transmission in Isolated Preparations

Detailed studies specifically investigating the direct effects of 2-Methyldopamine on neuronal excitability and synaptic transmission in isolated preparations, such as brain slices, are not extensively documented in publicly available research. Electrophysiological recording techniques, including multi-electrode arrays, are standard methods for assessing such effects by measuring action potentials, excitatory postsynaptic potentials (EPSPs), and other synaptic events in brain tissue. neuroservice.com3brain.com However, the application of these techniques to directly characterize the impact of this compound on neuronal firing and synaptic strength is not well-reported.

There is a notable lack of specific data from electrophysiological recordings in brain slices detailing how this compound might alter the intrinsic properties of neurons or the efficacy of synaptic connections. Such studies would be crucial for understanding its potential influence on neural circuit function at a fundamental level.

Research indicates that this compound can influence dopaminergic systems. A study using rat striatal slices demonstrated that while its parent compound, alpha-methyldopa, did not increase the release of newly synthesized dopamine (B1211576), this compound did. nih.gov This suggests a direct role for this compound in modulating dopamine release. The same study also found that this compound was more potent in inhibiting the formation of ³H-H₂O from ³H-tyrosine, an indicator of tyrosine hydroxylase activity, than in releasing dopamine. nih.gov This implies that this compound may decrease dopamine levels by inhibiting its synthesis. nih.gov

The parent compound, methyldopa (B1676449), is known to be converted to alpha-methyldopamine (B1210744), which is then further metabolized to alpha-methylnorepinephrine. wikipedia.orgbiolife-publisher.itbiolife-publisher.it This latter metabolite acts as an agonist at presynaptic α2-adrenergic receptors, which leads to an inhibition of norepinephrine (B1679862) release. wikipedia.orgdrugbank.com It has been suggested that this compound itself may be responsible for the reducing effect of alpha-methyldopa on α2-receptor sites. nih.gov

Table 1: Effects of this compound on Dopamine Dynamics in Rat Striatal Slices

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Dopamine Release | Increased | nih.gov |

Role in Neuroplasticity and Long-Term Potentiation/Depression Studies

There is a significant gap in the scientific literature regarding the role of this compound in neuroplasticity, including long-term potentiation (LTP) and long-term depression (LTD). LTP and LTD are fundamental processes for learning and memory, representing a persistent strengthening or weakening of synapses, respectively. wikipedia.orgkhanacademy.orgyoutube.com While the pharmacology of LTP is well-studied for many compounds, nih.govnih.gov there are no specific preclinical studies that have investigated whether this compound can induce or modulate these forms of synaptic plasticity.

Behavioral Phenotypes in Preclinical Animal Models (Mechanistic Investigations)

The behavioral effects of this compound are primarily inferred from studies of its parent compound, methyldopa.

Preclinical studies have shown that alpha-methyldopa reduces locomotor activity in rats. nih.gov This effect is believed to be mediated by its metabolite, alpha-methylnorepinephrine, which acts on alpha-2 adrenoceptors. nih.gov The inhibition of dopamine-beta-hydroxylase, the enzyme that converts this compound to alpha-methylnorepinephrine, diminishes the ability of alpha-methyldopa to depress locomotor activity, highlighting the crucial role of this metabolic conversion. nih.gov

There is no direct evidence to suggest that this compound induces stereotypy, which are repetitive, invariant behaviors often associated with high levels of dopaminergic stimulation. nih.gov

Table 2: Indirect Effects on Locomotor Activity via Metabolism

| Parent Compound | Metabolite | Behavioral Effect | Mechanism | Reference |

|---|

Specific investigations into the role of this compound in reward-related behaviors and reinforcement mechanisms are absent from the current body of scientific literature. The brain's reward system is a complex network of structures, with dopamine playing a central role. youtube.com Given that this compound can modulate dopamine synthesis and release, it could theoretically influence reward pathways; however, this has not been experimentally verified in preclinical models.

Cognitive Function and Memory Processes

In preclinical models, the direct investigation of this compound's role in cognitive function and memory is intrinsically linked to the administration of its parent compound, α-methyldopa. The prevailing mechanism of action suggests that α-methyldopa is metabolized in the brain to α-methyldopamine, which is then converted to α-methylnorepinephrine. ahajournals.orgbiolife-publisher.it This latter compound is considered a "false neurotransmitter" that acts on α2-adrenergic receptors in the brainstem, ultimately reducing sympathetic outflow. ahajournals.orgnih.gov

The dopaminergic system, in general, is critically involved in learning and memory. nih.gov Dopamine is essential for the encoding and consolidation of memories and plays a significant role in modulating synaptic plasticity, a fundamental process for memory formation. nih.govnih.gov Research has demonstrated that both episodic and working memory are influenced by dopamine signaling in brain regions like the hippocampus and prefrontal cortex. nih.govmpg.de

While specific studies isolating the cognitive effects of this compound are limited, research on α-methyldopa provides indirect evidence. Administration of α-methyldopa in animal models has been shown to cause a general depression of behavior and locomotion. nih.gov Such sedative effects could potentially confound the results of cognitive and memory assessments. Studies on Parkinson's disease, a condition characterized by dopamine depletion, show that dopaminergic medications can have complex effects on cognition, improving some executive functions while potentially having no effect or even negative effects on others. nih.gov This highlights the intricate relationship between dopamine modulation and cognitive processes. The impact of this compound on cognition is therefore likely to be complex, influenced by its downstream conversion to α-methylnorepinephrine and the subsequent alteration of adrenergic and dopaminergic signaling.

| Compound/Modulation | Animal Model | Key Cognitive/Behavioral Finding | Associated Mechanistic Insight |

|---|---|---|---|

| Dopamine | Mice (Kindled) | Enhanced novelty-driven exploration and short-term spatial memory. nih.gov | Rescued seizure-induced cognitive impairment and long-term potentiation (LTP). nih.gov |

| Haloperidol (D2 Antagonist) | Rats | Facilitated memory retrieval post-learning. nih.gov | Suggests a role for D2-receptor signaling in the retrieval phase of memory. nih.gov |

| α-Methyldopa | Rats | Depression of behavior and locomotion. nih.gov | Associated with increased brain content of α-methyldopamine and α-methylnorepinephrine. nih.gov |

Stress Response and Affective Behaviors

Preclinical research provides more direct insight into the effects of this compound's parent compound, α-methyldopa, on stress and affective behaviors. Animal models of stress, such as the forced swim test, tail suspension test, and chronic mild stress, are widely used to study depressive-like behaviors and the neurobiological mechanisms underlying them. nih.govunict.it The dopaminergic system is known to be highly responsive to stress, with circuits involving the amygdala and medial prefrontal cortex being particularly implicated in stress-induced anxiety. nih.gov

A key study in rats directly linked the administration of α-methyldopa to a "depression of behavior." nih.gov This behavioral change was correlated with the accumulation of its metabolites, α-methyldopamine and α-methylnorepinephrine, in the brain. nih.gov This suggests that the central actions of these metabolites play a role in modulating affective states. The mechanism is thought to involve the replacement of endogenous catecholamines with these α-methylated counterparts, leading to altered neurotransmission. ahajournals.org

Specifically, α-methyldopamine has been shown to result from the decarboxylation of α-methyldopa. nih.gov Subsequent action by dopamine-β-hydroxylase converts it to α-methylnorepinephrine. This "false neurotransmitter" then acts as a potent agonist at central α2-adrenergic receptors, which are inhibitory in nature. ahajournals.orgnih.gov This increased inhibitory signaling in brain regions that regulate mood and arousal could underlie the observed sedative and depressive-like effects in animal models. Research in mice has also shown that inhibiting dopamine-beta-hydroxylase did not prevent the effects of α-methyldopa on α2-receptor sites, whereas inhibiting dopa decarboxylase did, further implicating α-methyldopamine as the crucial metabolite responsible for these receptor effects. nih.gov

| Compound | Animal Model | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| α-Methyldopa | Rats | Depression of behavior. nih.gov | Metabolism to α-methyldopamine and α-methylnorepinephrine in the brain. nih.gov |

| α-Methyldopa | Mice | Reduced high-affinity binding to α2-noradrenergic receptor sites. nih.gov | Effect attributed to the metabolite α-methyldopamine. nih.gov |

| Acute Restraint Stress | Rats | Anxiety-like behavior. nih.gov | Associated with elevated D2-dopamine receptor availability in the amygdala and medial prefrontal cortex. nih.gov |

Neurodevelopmental Impacts and Long-Term Functional Consequences

The long-term functional consequences of exposure to substances that modulate catecholamine systems, such as this compound's precursor α-methyldopa, during critical neurodevelopmental periods are an area of significant preclinical investigation. The developing brain undergoes sensitive periods where neurotransmitter systems are established and refined; interference during these windows can lead to lasting changes in neural circuitry and behavior.

Studies in mice have shown that pharmacological manipulation of dopamine and serotonin (B10506) signaling during the peri-adolescent period (postnatal days 22-41) can have differential and enduring impacts on adult affective and aggressive behaviors. nih.gov For instance, treatment with a dopamine transporter blocker during this period led to an exaggerated response to amphetamine challenge in adulthood, suggesting a sensitized dopamine system. nih.gov While this study did not use this compound directly, it establishes a crucial principle: altering monoamine systems during development can have profound and lasting consequences on adult behavior.

Given that this compound is a metabolite of α-methyldopa and participates in the catecholamine pathway, its presence during neurodevelopment could potentially alter the normal trajectory of dopaminergic and adrenergic systems. The formation of "false neurotransmitters" like α-methylnorepinephrine from α-methyldopamine could disrupt the typical signaling required for proper circuit formation. This could theoretically lead to long-term alterations in functions regulated by these systems, including mood, stress reactivity, and cognitive function. However, specific preclinical studies examining the neurodevelopmental impact of direct this compound or α-methyldopa exposure and tracking the long-term functional outcomes are not extensively detailed in the available literature. The existing research on other monoaminergic drugs provides a framework for the potential long-term risks associated with developmental exposure. nih.gov

Analytical Methodologies for 2 Methyldopamine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2-Methyldopamine, enabling its separation from complex mixtures and its precise quantification.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) is a highly sensitive and selective method for quantifying catecholamines and their metabolites, including this compound. thaiscience.infonih.gov This technique is particularly well-suited for analyzing biological samples where these compounds are present at very low concentrations. lcms.cz The principle of HPLC-ECD lies in the separation of compounds by a reversed-phase column followed by the detection of electrochemically active molecules. nih.gov Most biogenic amines and their metabolites can be oxidized electrochemically, which makes ECD a routine and effective detection method for these compounds. lcms.cz

A common approach involves using a C18 or C8 reversed-phase column with an isocratic mobile phase containing a buffer, an ion-pairing reagent like sodium 1-heptanesulfonate, and an organic modifier such as acetonitrile (B52724) or methanol. oup.comnih.gov The electrochemical detector, often a glassy carbon electrode, is set at a specific potential to oxidize the target analyte, generating a current that is proportional to its concentration. nih.gov For instance, in the analysis of N-methyldopamine, a detector potential of +0.6 V versus an Ag/AgCl electrode has been used. thaiscience.info This method has demonstrated linearity over a range of 5 to 200 ng/ml for various monoamines and their metabolites. nih.gov

| Parameter | Typical Value/Condition |

| Column | C8 or C18 reversed-phase |

| Mobile Phase | 0.1 M sodium formate (B1220265) buffer, 5 mM sodium 1-heptanesulfonate, 0.17 mM EDTA, 5% v/v acetonitrile (pH ~4.0) nih.gov |

| Detection | Electrochemical (coulometric or amperometric) |

| Detector Potential | +650 mV nih.gov |

| Flow Rate | 1 ml/min nih.gov |

| Linear Range | 5 - 200 ng/ml nih.gov |

| This table presents typical parameters for the HPLC-ECD analysis of monoamines and their metabolites, which can be adapted for this compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the trace analysis and metabolomics studies of this compound. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, offering exceptional sensitivity and selectivity. nih.gov LC-MS/MS is particularly valuable for quantifying low-abundance metabolites in complex biological matrices like plasma and for distinguishing between structurally similar compounds. nih.gov

The methodology typically involves reversed-phase chromatography to separate the analytes, followed by electrospray ionization (ESI) to generate ions. nih.gov These ions are then fragmented, and specific precursor-to-product ion transitions are monitored using multiple reaction monitoring (MRM), which significantly enhances the specificity of the analysis. researchgate.netresearchgate.net For instance, a method for methyldopa (B1676449), a related compound, in human plasma used a C18 column and a mobile phase of acetonitrile and formic acid in water. researchgate.net The method demonstrated good linearity, precision, and accuracy over a concentration range of 0.32-20.48 μg/mL. researchgate.net Such approaches can be adapted for the sensitive and specific quantification of this compound in various biological samples. lcms.cz

| Parameter | Typical Value/Condition |

| Chromatography | Reversed-phase LC (e.g., C18 column) nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI) researchgate.netresearchgate.net |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS) researchgate.netresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.netresearchgate.net |

| Linear Range (for Methyldopa) | 20-5000 ng/ml nih.gov |

| Lower Limit of Quantification (for Methyldopa) | 0.32 µg/mL researchgate.net |

| This table outlines typical parameters for LC-MS/MS analysis, which can be applied to this compound research, with specific examples from methyldopa studies. |

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) offers a high-resolution separation technique for charged molecules like this compound. sebia.com This method separates analytes based on their electrophoretic mobility in an electric field within a narrow capillary. sebia.com CE provides advantages such as high efficiency, short analysis times, and minimal sample consumption. gvsu.edu

In the context of catecholamines and related compounds, CE has been used to separate aromatic amino acids and catecholamines, including a compound structurally similar to this compound, 3-(3,4-dihydroxyphenyl)-2-methylalanine. nih.gov The separation can be influenced by factors such as the pH of the buffer and the use of additives like dendrimers, which can act as a pseudo-stationary phase. nih.gov For instance, polyamidoamine dendrimers have been shown to be effective for separating these analytes, with better separation and selectivity achieved at low pH with lower generation dendrimers. nih.gov The high resolving power of CE makes it a valuable tool for separating this compound from its isomers and other closely related compounds. sebia.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of synthesized this compound. rsc.org NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the molecule's structure. rsc.org Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for this purpose. unimo.it

¹H NMR spectra provide information on the number and types of protons and their connectivity, while ¹³C NMR spectra reveal the number and types of carbon atoms in the molecule. libretexts.org For a complete structural elucidation, various 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the connectivity of the atoms within the this compound molecule. europeanpharmaceuticalreview.com This detailed structural information is crucial for verifying the identity and purity of the synthesized compound. synzeal.com

| NMR Technique | Information Provided |

| ¹H NMR | Number of different proton environments and their neighboring protons. rsc.org |

| ¹³C NMR | Number of different carbon environments. libretexts.org |

| COSY | Correlation between coupled protons. europeanpharmaceuticalreview.com |

| HSQC | Correlation between protons and their directly attached carbons. europeanpharmaceuticalreview.com |

| HMBC | Correlation between protons and carbons over two or three bonds. |

| This table summarizes the application of various NMR techniques for the structural confirmation of organic molecules like this compound. |

Fluorescence and UV-Visible Spectroscopy for Quantitative Analysis

Fluorescence and UV-Visible spectroscopy are valuable techniques for the quantitative analysis of this compound, often after a chemical reaction to produce a chromophoric or fluorophoric derivative. researchgate.net

UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. researchgate.net For quantitative analysis, a chromogenic reaction is often employed to produce a colored product whose absorbance is proportional to the concentration of the analyte. ajol.info For example, a spectrophotometric method for methyldopa involves an oxidative coupling reaction to generate a chromogen that can be measured at a specific wavelength. ajol.info Such methods can be adapted for this compound, providing a simple and cost-effective means of quantification. researchgate.net

Fluorescence Spectroscopy is a highly sensitive technique that measures the fluorescence emitted by a molecule after it absorbs light. biocompare.com While native fluorescence can sometimes be used, derivatization with a fluorescent reagent is often necessary to enhance sensitivity and selectivity. biocompare.com This technique is particularly useful for measuring very low concentrations of analytes. biocompare.com A dual-mode sensing strategy for dopamine (B1211576) using both UV-visible and fluorescence spectrophotometry has been developed, showcasing the potential for these methods in the analysis of related compounds like this compound. rsc.org

| Spectroscopic Technique | Principle | Application for this compound |

| UV-Visible Spectroscopy | Measures the absorption of light by a molecule. researchgate.net | Quantitative analysis, often after a color-forming reaction. ajol.info |

| Fluorescence Spectroscopy | Measures the emission of light from an excited molecule. biocompare.com | Highly sensitive quantitative analysis, potentially after derivatization. biocompare.com |

| This table compares the principles and applications of UV-Visible and Fluorescence Spectroscopy for the analysis of this compound. |

Electrochemical Detection and Biosensor Development

The electrochemical properties of this compound, stemming from its easily oxidizable catechol group, make it a suitable candidate for detection using electrochemical methods. These techniques offer high sensitivity, rapid response times, and the potential for miniaturization, which are advantageous for various research applications.

Voltammetric Methods for Real-Time Monitoring in Preclinical Models

Voltammetric methods are powerful electrochemical techniques for studying the oxidation and reduction of electroactive species like this compound. mdpi.com These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the analyte's concentration. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed. mdpi.com

In preclinical research, particularly in neuroscience, fast-scan cyclic voltammetry (FSCV) at carbon-fiber microelectrodes allows for the real-time monitoring of neurotransmitter dynamics in the brains of living animals. While specific FSCV studies focusing solely on this compound are not extensively documented, the methodology has been widely applied to its parent compound, dopamine. These studies provide a framework for how this compound could be monitored. The oxidation of the catechol moiety of this compound at a carbon electrode surface would produce a characteristic voltammetric signature, allowing for its detection at sub-second temporal resolution.

DPV offers high sensitivity and is well-suited for quantifying low concentrations of analytes. Research on the structurally related compound, methyldopa, demonstrates the utility of DPV. For instance, a poly(p-aminobenzene sulfonic acid) modified glassy carbon electrode has been used for the sensitive detection of methyldopa. nih.govnih.gov This modified electrode showed a high electrocatalytic effect for the oxidation of methyldopa, with a linear response in specific concentration ranges. nih.govnih.gov Similar approaches could be adapted for this compound, leveraging electrode modifications to enhance sensitivity and selectivity against potential interferences in complex biological matrices, such as ascorbic acid and uric acid. nih.gov

Table 1: Performance of a Modified Electrode for Methyldopa Detection using DPV nih.govnih.gov

| Parameter | Value |

|---|---|

| Working Electrode | Poly(p-aminobenzene sulfonic acid) modified GCE |

| Technique | Differential Pulse Voltammetry (DPV) |

| Linear Concentration Ranges (μM) | 1.0 - 30.0 |

| 30.0 - 300.0 | |

| Limit of Detection (LOD) | 5.0 nM |

| Limit of Quantification (LOQ) | 10.6 nM |

Development of Enzyme-Modified Electrodes for Selective Detection

To enhance the selectivity of electrochemical sensors, enzymes that specifically interact with the target analyte can be immobilized onto the electrode surface. For catecholamines like this compound, enzymes such as tyrosinase (Tyr) and laccase are particularly useful. mdpi.com These enzymes catalyze the oxidation of phenolic compounds, and their immobilization on an electrode surface creates a highly selective biosensor. rsc.orgmdpi.com

The general principle involves the enzyme-catalyzed oxidation of this compound to its corresponding o-quinone. This enzymatic product is then electrochemically reduced back to the catechol form at the electrode surface, generating a cathodic current that is proportional to the concentration of this compound. This detection at a low negative potential minimizes interference from other electroactive species that are oxidized at positive potentials. researchgate.net

Various strategies have been developed for immobilizing enzymes onto electrodes, including cross-linking with glutaraldehyde (B144438) or entrapment within nanomaterial composites. mdpi.comresearchgate.net For example, biosensors for dopamine have been created using tyrosinase immobilized on graphene-modified screen-printed carbon electrodes. researchgate.net These sensors exhibit a linear response to dopamine and have been successfully applied to pharmaceutical samples. researchgate.net Another approach involved a tyrosinase-based biosensor on a gold electrode modified with a cobalt(II)-porphyrin film, which showed enhanced selectivity for dopamine in the presence of ascorbic acid. mdpi.com Given the structural similarity, these enzyme-based biosensing strategies are directly applicable to the selective detection of this compound.

Table 2: Examples of Enzyme-Based Biosensors for Dopamine Detection mdpi.comresearchgate.net

| Enzyme/Electrode Modification | Linear Range (μM) | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|---|

| Tyrosinase/Graphene-modified screen-printed electrode | 0.2 - 25 | 0.242 | researchgate.net |

| Tyrosinase/Cobalt(II)-porphyrin film on Au electrode | 2 - 30 | 0.43 | mdpi.com |

Immunoassays and Radioligand Binding Assays for Receptor Characterization

Beyond direct detection, understanding the biological interactions of this compound, particularly at its target receptors, is crucial. Immunoassays and radioligand binding assays are fundamental techniques for this purpose.

Immunoassays utilize the highly specific binding between an antibody and an antigen to measure the concentration of a substance in a biological sample. babirus.ae While specific immunoassays developed solely for this compound are not common, research has revealed its significant cross-reactivity in assays designed for other compounds. A large-scale analysis of electronic health records and subsequent experimental validation showed that α-Methyldopamine (a metabolite of methyldopa) cross-reacts with urine drug screening immunoassays for amphetamines. nih.govhugheylab.org In this study, α-Methyldopamine produced a positive result on the amphetamine screen, whereas its parent compound, methyldopa, and another metabolite, 3-O-methyldopa, did not. nih.gov This finding is critical for clinical toxicology to avoid false-positive results but also demonstrates that antibodies can be generated that recognize the this compound structure, suggesting that a specific immunoassay could be developed if required.

Radioligand binding assays are a cornerstone for characterizing the interaction of a compound with its receptor. nih.govsygnaturediscovery.com These assays measure the binding of a radioactively labeled ligand to its receptor. sci-hub.se They are used to determine key parameters such as receptor density (Bmax) and the affinity of the ligand for the receptor (Kd). nih.gov

To characterize the receptor profile of this compound, competition binding assays would be employed. nih.govsygnaturediscovery.com In this setup, a radiolabeled ligand known to bind to a specific receptor (e.g., a dopamine receptor subtype) is incubated with a preparation of the receptor (from cell membranes or tissue homogenates) in the presence of varying concentrations of unlabeled this compound. nih.gov By competing for the same binding site, this compound will displace the radioligand. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) can be determined and used to calculate its binding affinity (Ki) for that receptor. This allows for a quantitative assessment of the potency and selectivity of this compound at various receptor targets.

Table 3: Key Parameters in Radioligand Binding Assays nih.gov

| Parameter | Description |

|---|---|

| Bmax (Maximum binding capacity) | The total concentration of receptors in the sample, determined in saturation binding experiments. |

| Kd (Equilibrium dissociation constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is a measure of the radioligand's affinity. |

| IC50 (Half maximal inhibitory concentration) | The concentration of an unlabeled competing drug that displaces 50% of the specifically bound radioligand. |

| Ki (Inhibition constant) | The affinity of the competing unlabeled drug for the receptor, calculated from the IC50 value. |

Structure Activity Relationships Sar and Computational Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 2-Methyldopamine, and its biological target, typically a receptor or transporter protein. cancer.govnih.govnih.gov These methods are instrumental in elucidating the structural basis of molecular recognition.

Docking simulations predict the preferred orientation of this compound within the binding site of a receptor, which is crucial for understanding the non-covalent interactions that drive binding. These interactions include hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. The strength of these interactions is then estimated by a scoring function to predict the binding affinity.

For this compound, a key interaction is expected to be the ionic bond formed between the protonated amine group and a conserved aspartate residue within the binding pocket of dopamine (B1211576) receptors. nih.gov Additionally, the catechol hydroxyl groups are likely to form hydrogen bonds with serine residues in the binding site. nih.gov The 2-methyl group, being a small alkyl substituent on the benzene (B151609) ring, is predicted to influence the binding affinity and selectivity through steric and hydrophobic interactions with the surrounding amino acid residues. The precise nature of this influence would depend on the specific topography of the receptor's binding pocket.

Table 1: Predicted Interactions of this compound with a Generic Dopamine D2 Receptor Binding Site

| Interaction Type | This compound Moiety | Receptor Residue (Example) | Predicted Contribution |

| Ionic Bond | Ethylamine (B1201723) Side Chain (NH3+) | Aspartic Acid (e.g., Asp114) | Major determinant of binding affinity |

| Hydrogen Bond | 3-Hydroxyl Group | Serine (e.g., Ser193) | Contributes to affinity and orientation |

| Hydrogen Bond | 4-Hydroxyl Group | Serine (e.g., Ser194, Ser197) | Contributes to affinity and orientation |

| Hydrophobic Interaction | Benzene Ring | Phenylalanine, Tryptophan | Stabilizes binding |

| Steric/Hydrophobic | 2-Methyl Group | Leucine, Isoleucine, Valine | Modulates affinity and selectivity |

The biological activity of a flexible molecule like this compound is dependent on the conformation it adopts when it binds to its receptor. Conformational analysis aims to identify the low-energy, biologically active conformations of the molecule. For dopamine and its analogs, the orientation of the ethylamine side chain relative to the catechol ring is a critical determinant of activity. nih.govnih.gov The presence of the 2-methyl group can influence the preferred conformation of this compound by creating steric hindrance, which may favor certain rotamers over others.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes in both the ligand and the protein over time. nih.gov An MD simulation of this compound bound to a dopamine receptor could reveal the stability of the binding pose, the role of water molecules in mediating interactions, and the flexibility of different regions of the binding pocket. This information is invaluable for understanding the intricacies of molecular recognition and for the rational design of new ligands.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net By correlating physicochemical properties with activity, QSAR models can be used to predict the activity of novel compounds and to guide the optimization of lead molecules.

To build a QSAR model for a series of this compound analogs, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial charges, dipole moment) which are important for electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.

Hydrophobic properties: (e.g., logP) which influence how the molecule partitions between aqueous and lipid environments.

Topological properties: which describe the connectivity of atoms in the molecule.

These descriptors are then correlated with a measure of biological activity (e.g., binding affinity, functional potency) using statistical methods such as multiple linear regression or partial least squares. For this compound analogs, it is anticipated that descriptors related to the size and hydrophobicity of substituents on the aromatic ring and the amino group would be significant in determining their activity at dopamine receptors.

A validated QSAR model can be a powerful tool for the design of new this compound analogs with improved properties. By inputting the descriptors of a virtual compound into the QSAR equation, its biological activity can be predicted without the need for synthesis and testing. This allows for the rapid screening of large virtual libraries of compounds to identify promising candidates for further investigation. For instance, a QSAR model might predict that a specific combination of substituents on the this compound scaffold would lead to enhanced selectivity for a particular dopamine receptor subtype.

Table 2: Hypothetical QSAR Equation for Dopamine D2 Receptor Affinity of this compound Analogs

pKi = c0 + c1logP + c2MR + c3*σ

| Term | Description | Interpretation |

| pKi | The negative logarithm of the inhibitory constant (a measure of binding affinity). | Higher values indicate greater affinity. |

| c0, c1, c2, c3 | Regression coefficients determined from the QSAR analysis. | Indicate the weight of each descriptor's contribution. |

| logP | The logarithm of the octanol-water partition coefficient. | A measure of hydrophobicity. |

| MR | Molar refractivity. | A measure of molecular volume and polarizability. |

| σ | Hammett constant. | A measure of the electronic effect of a substituent. |

Rational Design of this compound Analogs for Specific Receptor/Transporter Targets

The insights gained from molecular modeling, docking, and QSAR studies can be integrated into a rational design strategy to create novel this compound analogs with desired pharmacological properties. cancer.govnih.gov For example, to enhance selectivity for a specific dopamine receptor subtype, one could introduce modifications to the this compound structure that exploit differences in the amino acid composition of the binding pockets of the different receptor subtypes.

If the goal is to design an analog with improved brain penetration, modifications could be made to increase its lipophilicity and reduce its susceptibility to metabolism, while maintaining its affinity for the target receptor. The predictive power of computational models allows for the iterative refinement of molecular designs before committing to chemical synthesis, thereby accelerating the drug discovery process.

Substitutions on the Catechol Moiety

The catechol ring, a 1,2-dihydroxybenzene unit, is a cornerstone of many endogenous neurotransmitters, including dopamine. The hydroxyl groups are critical for anchoring the molecule within the binding pocket of dopamine receptors through hydrogen bonding. Modifications to this vital component of this compound can significantly alter its affinity and selectivity.

Computational studies can further illuminate the impact of these substitutions. Molecular docking simulations can predict how different substituents alter the binding orientation and energy of this compound analogs within the dopamine receptor binding sites. These in silico approaches help to rationalize observed SAR trends and guide the synthesis of novel compounds with desired pharmacological profiles.

| Substitution on Catechol Ring | Predicted Effect on Activity | Rationale |

| Electron-withdrawing group | Decrease in affinity | Alters the electronic character of the hydroxyl groups, potentially weakening hydrogen bond interactions. |

| Electron-donating group | Variable | May enhance or decrease affinity depending on the specific group and its position, affecting both electronic properties and steric hindrance. |

| Bulky alkyl group | Decrease in affinity | Likely to introduce steric clashes within the receptor binding pocket. |

Modifications to the Ethylamine Side Chain

The ethylamine side chain of this compound is another critical determinant of its pharmacological activity. This flexible chain allows the molecule to adopt a specific conformation required for receptor binding and activation. The primary amine group is typically protonated at physiological pH, forming a crucial ionic interaction with an acidic residue (commonly an aspartate) in the transmembrane domain of dopamine receptors.

A key modification to this side chain is N-alkylation. Studies on a series of N-alkylated α-methyldopamine derivatives have provided definitive insights. Research has shown that these N-alkylated derivatives are inert as dopaminergic agonists in a variety of central and peripheral animal assays. nih.gov This lack of direct dopaminergic agonist activity has been rationalized based on conformational analysis, suggesting that the addition of alkyl groups to the nitrogen atom may either prevent the molecule from adopting the necessary conformation for receptor activation or introduce steric hindrance that impedes binding. nih.gov

Interestingly, while devoid of direct agonist activity, some of these compounds were observed to produce significant and prolonged locomotor hyperactivity upon direct injection into the nucleus accumbens in mice, suggesting an indirect mechanism of action. nih.gov

| Modification to Ethylamine Side Chain | Observed Effect on Dopaminergic Agonist Activity | Reference |

| N-alkylation (e.g., methyl, ethyl, propyl) | Inert | nih.gov |

| N,N-dialkylation | Inert | nih.gov |

Isosteric Replacements and Bioisosterism Strategies

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. cambridgemedchemconsulting.com This approach can be used to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, isosteric replacements can be considered for both the catechol moiety and the ethylamine side chain.

One of the primary motivations for exploring bioisosteres of the catechol group is to enhance metabolic stability. The catechol moiety is susceptible to oxidation and enzymatic modification, which can lead to rapid inactivation. A variety of heterocyclic rings have been investigated as catechol bioisosteres in other dopaminergic ligands. For instance, in a series of dopamine D2 receptor agonists, a methanesulfonamide (B31651) group was found to be a suitable bioisosteric replacement for the 3-hydroxyl group. u-tokyo.ac.jp

The amine group of the ethylamine side chain is also a target for bioisosteric replacement. While the positively charged nitrogen is crucial for the primary interaction with the receptor, other functional groups capable of forming a similar key interaction could theoretically be substituted. For example, studies on dopamine analogs have explored the replacement of the nitrogen/ammonium moiety with a sulfonium (B1226848) function, demonstrating that the nitrogen atom is not strictly essential for dopaminergic activity, although the potency of these sulfonium analogs was reduced.

Computational modeling plays a significant role in the design and evaluation of bioisosteric replacements. By predicting the binding modes and affinities of hypothetical analogs, researchers can prioritize the synthesis of compounds that are most likely to retain or improve upon the desired biological activity. mdpi.com These in silico methods are invaluable for exploring a wide range of potential bioisosteres in a time and cost-effective manner.

| Original Functional Group | Bioisosteric Replacement | Potential Advantage |

| Catechol Hydroxyl Group | Methanesulfonamide | Improved metabolic stability |

| Catechol Ring | Various Heterocycles | Enhanced selectivity and pharmacokinetic properties |

| Primary Amine | Sulfonium Group | Exploration of alternative key binding interactions |

Role in Preclinical Disease Models and Pathophysiological Mechanisms

Models of Neurodegenerative Diseases (e.g., Parkinson's Disease)

There is no available scientific literature detailing the use or effects of 2-Methyldopamine in established animal or cellular models of neurodegenerative diseases, including models of Parkinson's disease such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP.

Investigation of Neuroprotective Mechanisms in Cellular and Animal Models

No studies were found that investigate the potential neuroprotective mechanisms of this compound. Research on neuroprotection in Parkinson's disease models often focuses on compounds that can mitigate oxidative stress, prevent mitochondrial dysfunction, or inhibit apoptotic pathways. However, this compound has not been assessed for these properties in the available literature.

Modulation of Protein Aggregation and Neuroinflammation Pathways

The pathological aggregation of proteins, such as alpha-synuclein in Parkinson's disease, and the role of neuroinflammation are critical areas of research. While dopamine (B1211576) and its oxidative metabolites have been studied for their potential to influence alpha-synuclein aggregation, no such research has been published regarding this compound. Similarly, there are no data on its effects on neuroinflammatory pathways, such as the activation of microglia and astrocytes.

Studies in Addiction Models (Neurobiological Underpinnings)

The neurobiology of addiction is heavily focused on the brain's reward pathways, in which dopamine plays a central role. Animal models of addiction, such as self-administration and conditioned place preference, are used to study the reinforcing properties of drugs. A thorough search of the literature yielded no studies that have examined the role or effects of this compound in these models or its impact on the neurobiological underpinnings of addiction.

Modulation of Reward Circuitry and Motivation

Direct preclinical studies investigating the specific effects of this compound on reward circuitry and motivational behaviors are scarce. The compound is primarily known as an active metabolite of methyldopa (B1676449), which exerts its antihypertensive effects through actions on the central nervous system. nih.govbiolife-publisher.itdrugbank.com Methyldopa is converted to α-methylnorepinephrine, which then acts on α2-adrenergic receptors to reduce sympathetic outflow. wikipedia.orgnih.gov this compound is an intermediate in this metabolic pathway. biolife-publisher.it

While direct evidence is lacking, the modulation of adrenergic and dopaminergic pathways is a key mechanism in the regulation of reward and motivation. It is plausible that this compound, by interacting with these systems, could have downstream effects on reward processing. For instance, α-methyldopamine has been shown to be responsible for the reducing effect of methyldopa on α2-receptor sites. nih.gov Alpha-2 adrenergic receptors are present in brain regions critical for reward, such as the prefrontal cortex and the ventral tegmental area, and their modulation can influence dopamine release. However, without specific preclinical models, the precise impact of this compound on reward-related behaviors remains speculative.

A study in renal hypertensive rats found that the antihypertensive effect of methyldopa followed a time course identical to the increase in the cerebral concentration of α-methyldopamine, suggesting a significant central action of this metabolite. nih.gov This central activity underscores the potential for this compound to influence various centrally-mediated processes, including those related to reward and motivation. Further research using targeted administration of this compound in relevant behavioral paradigms is necessary to elucidate its specific role.

Mechanisms in Drug Self-Administration Paradigms

There is a notable absence of preclinical studies that have directly examined the effects of this compound in drug self-administration paradigms. These models are the gold standard for assessing the rewarding and reinforcing properties of a substance, and the lack of such studies for this compound limits our understanding of its potential role in addiction-related behaviors.

Given that this compound is a metabolite of methyldopa, a drug not typically associated with abuse potential, it is possible that it does not possess significant reinforcing properties. The primary mechanism of action of methyldopa's metabolites involves the modulation of adrenergic pathways to reduce blood pressure, which is distinct from the direct and robust activation of the mesolimbic dopamine system typically seen with drugs of abuse. drugbank.comwikipedia.org

However, the central actions of this compound and its influence on catecholamine systems suggest that it could potentially modulate the effects of other drugs in self-administration models. For example, by altering adrenergic tone, it might influence the motivation to seek or take other reinforcing substances. This remains a hypothetical consideration that would require dedicated preclinical investigation to be substantiated.

Contribution to Models of Metabolic and Endocrine Dysregulation

While direct preclinical studies on the metabolic effects of this compound are limited, the impact of its parent compound, methyldopa, on the endocrine system has been documented. These effects provide an indirect basis for considering the potential contribution of this compound to metabolic and endocrine regulation.

Methyldopa treatment has been associated with endocrine side effects, including hyperprolactinemia, which can lead to amenorrhea and galactorrhea. drugs.com One proposed mechanism for this is the central action of methyldopa or its metabolites, which may interfere with the dopaminergic inhibition of prolactin secretion. howmed.net As a centrally active metabolite, this compound could potentially play a role in this effect.

The table below summarizes the reported endocrine effects of methyldopa, which may be influenced by its metabolite, this compound.

| Endocrine Parameter | Reported Effect of Methyldopa | Potential Contribution of this compound |

| Prolactin | Increased secretion (Hyperprolactinemia) drugs.com | As a central metabolite, may interfere with dopaminergic inhibition of prolactin release. howmed.net |

| Antidiuretic Hormone (ADH) | A case of inappropriate secretion has been reported. drugs.com | Central effects on hypothalamic-pituitary axis could be a contributing factor. |

It is important to note that these effects are linked to the administration of methyldopa, and the specific contribution of this compound has not been isolated in preclinical or clinical studies. Further research is needed to understand the direct impact of this compound on metabolic and endocrine function.

Future Directions and Emerging Research Avenues

Integration with Advanced Neuroimaging Techniques for Preclinical Research (e.g., PET/SPECT Tracer Development for Animal Models)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that allow for the non-invasive study of molecular processes in the living brain. frontiersin.orgnih.gov The development of specific radiotracers has been instrumental in understanding neurological disorders like Parkinson's disease by imaging targets such as the dopamine (B1211576) transporter. nih.govfrontiersin.org

Currently, no dedicated PET or SPECT tracer exists for imaging the distribution and binding of 2-Methyldopamine. Developing a radiolabeled analog of this compound could provide unprecedented insight into its pharmacokinetics and target engagement in preclinical animal models. Key research goals in this area include:

Tracer Synthesis: Synthesizing and radiolabeling a this compound analog with a suitable positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) isotope. frontiersin.orgnih.govopenmedscience.com

Preclinical Validation: Characterizing the tracer's properties in animal models. This would involve assessing its brain uptake, specificity for its expected targets (e.g., adrenergic or dopaminergic sites), and appropriate clearance rates. nih.gov

Competitive Binding Studies: Using the novel tracer to perform in vivo competitive binding studies with other drugs to explore its interaction with various receptor and transporter systems directly in the living brain.

Disease Model Imaging: Applying the validated tracer in animal models of hypertension or other neurological conditions to visualize how disease states might alter the compound's binding and distribution.

A successful tracer would be a powerful tool for linking the molecular actions of this compound to its physiological and behavioral effects, bridging a critical gap in our understanding.

Application of Omics Technologies (Proteomics, Metabolomics, Transcriptomics) in this compound Research

"Omics" technologies provide a global, unbiased view of cellular processes by measuring entire sets of molecules like proteins (proteomics), metabolites (metabolomics), and RNA transcripts (transcriptomics). cd-genomics.commetabolon.com Applying these techniques to this compound research would move beyond single-target investigations to create a comprehensive map of its biological impact.

Proteomics: This could be used to identify all proteins whose expression levels change in specific brain regions following this compound administration. This might reveal adaptations in signaling pathways, cellular structure, or metabolism that are not immediately obvious from its known pharmacology.

Metabolomics: This approach would characterize the complete profile of small-molecule metabolites in cells or tissues after exposure to this compound. baker.edu.au This could identify downstream metabolic shifts, compensatory changes in other neurotransmitter pathways, or even previously unknown metabolites of this compound itself. metabolon.com

Transcriptomics: By sequencing all RNA in a cell, transcriptomics can reveal which genes are up- or down-regulated by this compound. cd-genomics.com This could point to the nuclear signaling pathways and transcription factors that mediate the long-term effects of the compound and its parent drug, methyldopa (B1676449). Combining transcriptomic and metabolomic data has proven powerful for identifying genes and associated metabolites in other contexts. ndsu.edu

These high-throughput methods could generate novel hypotheses about the compound's mechanism of action and identify new biomarkers for its effects.

Development of Optogenetic and Chemogenetic Tools Incorporating this compound Analogs

Optogenetics and chemogenetics are revolutionary techniques that allow researchers to control the activity of specific populations of neurons with light or designer drugs, respectively. tocris.comnih.govfrontiersin.org Chemogenetics, in particular, relies on engineering receptors (like DREADDs - Designer Receptors Exclusively Activated by Designer Drugs) that are activated only by specific, otherwise inert, small molecules. nih.govaddgene.org

A forward-looking research avenue would be to develop novel chemogenetic systems based on this compound. This would involve: